molecular formula C7H12F2O2 B2804893 4-(Difluoromethoxy)cyclohexan-1-ol CAS No. 1565472-22-1

4-(Difluoromethoxy)cyclohexan-1-ol

Cat. No.: B2804893
CAS No.: 1565472-22-1
M. Wt: 166.168
InChI Key: KVTXLPLGOPLCIA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)cyclohexan-1-ol is a fluoro-substituted aliphatic alcohol with a cyclohexane ring structure. Its molecular formula is C7H12F2O2, and it has a molecular weight of 166.1657864 . This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of cyclohexanol with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)cyclohexan-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycyclohexan-1-ol: Similar structure but lacks the fluorine atoms.

    4-(Trifluoromethoxy)cyclohexan-1-ol: Contains an additional fluorine atom compared to 4-(Difluoromethoxy)cyclohexan-1-ol.

    Cyclohexanol: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(difluoromethoxy)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTXLPLGOPLCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565472-22-1
Record name 4-(difluoromethoxy)cyclohexan-1-ol
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